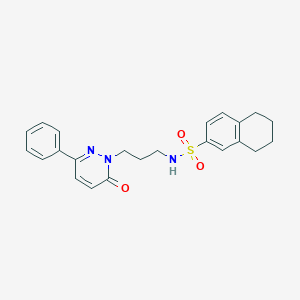
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of science and industry. It belongs to the class of heterocyclic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound’s structure combines a pyridazinone moiety and a tetrahydronaphthalene framework, linked via a sulfonamide group, making it a candidate for numerous chemical reactions and research applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions:
Formation of the Pyridazinone Ring
Starting Materials: : Benzaldehyde and hydrazine are often used.
Conditions: : This reaction is performed under reflux conditions with a suitable catalyst.
Coupling with Tetrahydronaphthalene
Reagents: : 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride.
Conditions: : The pyridazinone intermediate reacts with the sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrially, this compound can be synthesized using automated chemical reactors with precise control over temperature and pH to ensure high yield and purity.
Large-scale production may involve continuous flow reactors, which enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the tetrahydronaphthalene moiety.
Reduction: : Reduction at the pyridazinone ring can modify its activity and binding properties.
Substitution: : The sulfonamide group allows for various substitutions, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride.
Substitution Reagents: : Halogenated compounds for nucleophilic substitution.
Major Products
Oxidation yields derivatives with altered electronic properties.
Reduction results in modified analogs with potential therapeutic applications.
Substitution produces a wide array of derivatives, each with unique properties.
科学研究应用
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: : As a precursor in the synthesis of complex molecules.
Biology: : Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for potential use in drug development due to its structural diversity and biological activity.
Industry: : Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves:
Molecular Targets: : Enzyme inhibition, particularly targeting enzymes involved in cancer and microbial growth.
Pathways Involved: : Disrupts metabolic pathways critical for cell survival and proliferation, making it a promising candidate in oncological and antimicrobial research.
相似化合物的比较
Compared to other compounds in its class:
Unique Properties: : The combination of a pyridazinone ring with a tetrahydronaphthalene framework is rare, offering unique binding properties and biological activity.
Similar Compounds: : Includes structures like pyridazinone derivatives and other sulfonamide-linked compounds.
Similar Compounds List:
6-oxo-3-phenylpyridazin-1-yl propyl sulfonamide
5,6,7,8-tetrahydronaphthalene-2-sulfonyl derivatives
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide represents a highly interesting compound with a multitude of applications in scientific research and industry. Its complex structure and versatile reactivity make it a valuable tool for developing new therapeutic agents and advanced materials.
生物活性
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a pyridazine ring fused with a phenyl group and a tetrahydronaphthalene sulfonamide moiety . The molecular formula is C21H24N4O3S, with a molecular weight of approximately 400.5 g/mol. The presence of the sulfonamide group is critical as it often enhances the compound's solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The specific interactions can modulate biological pathways, leading to therapeutic effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in disease pathways.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For example:
- A study demonstrated that derivatives of pyridazine compounds showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating autoimmune disorders .
Antimicrobial Activity
There is emerging evidence that sulfonamide-containing compounds exhibit antimicrobial properties. Research indicates that these compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .
Research Findings and Case Studies
属性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBRSNHQIEDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













